Technical Whitepaper: Chemical Properties and Applications of 2-(Pyridin-2-yl)morpholine hydrochloride
Technical Whitepaper: Chemical Properties and Applications of 2-(Pyridin-2-yl)morpholine hydrochloride
Executive Summary
In modern medicinal chemistry and advanced organic synthesis, the strategic selection of building blocks is paramount. 2-(Pyridin-2-yl)morpholine hydrochloride (CAS: 1251023-51-4) represents a highly versatile, bifunctional scaffold[1]. By coupling a morpholine ring—known for its favorable pharmacokinetic properties and metabolic stability—with a 2-pyridyl moiety, this compound offers unique spatial geometry and hydrogen-bonding capabilities.
As an application scientist, I frequently recommend the hydrochloride salt form over the free base (CAS: 1018656-53-5)[2] for early-stage screening and library generation. The salt form dramatically enhances aqueous solubility, mitigates the oxidative liability of the secondary amine, and provides a free-flowing solid that is easily handled in automated dispensing systems. This guide provides an in-depth technical analysis of its physicochemical properties, pharmacological utility, and validated laboratory protocols.
Structural Chemistry & Physicochemical Profiling
The molecular architecture of 2-(Pyridin-2-yl)morpholine features a saturated heterocycle (morpholine) directly bonded to an aromatic heterocycle (pyridine) at the 2-position.
Causality of the Hydrochloride Salt Form
The molecule contains two distinct basic centers:
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Morpholine Nitrogen (Secondary Amine): Highly basic (pKa ~8.3).
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Pyridine Nitrogen (Aromatic Amine): Weakly basic (pKa ~5.2).
When treated with one equivalent of hydrochloric acid, protonation occurs exclusively at the morpholine nitrogen. This selective protonation is critical. It locks the morpholine ring into a stable chair conformation and prevents nucleophilic degradation pathways during long-term storage. Furthermore, the resulting ion-dipole interactions significantly boost solubility in polar protic solvents, which is essential for biological assay formulation.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of both the free base and the hydrochloride salt, derived from standardized chemical databases[1][2][3].
| Property | Hydrochloride Salt | Free Base |
| CAS Number | 1251023-51-4 | 1018656-53-5 |
| Molecular Formula | C₉H₁₃ClN₂O | C₉H₁₂N₂O |
| Molecular Weight | 200.67 g/mol | 164.20 g/mol |
| Physical State | White to off-white crystalline solid | Pale yellow oil to low-melting solid |
| Solubility Profile | High in H₂O, DMSO, Methanol | Soluble in DCM, Ethyl Acetate, Ether |
| Storage Conditions | Ambient, desiccated | 2-8°C, inert atmosphere (Argon) |
Pharmacological Relevance & Application
The 2-(pyridin-2-yl)morpholine motif is a privileged pharmacophore in neuropharmacology and oncology. The morpholine ring acts as a flexible spacer that can participate in hydrogen bonding (via the oxygen) and salt bridges (via the protonated nitrogen). Simultaneously, the pyridine ring provides π -stacking capabilities and directional hydrogen bonding via its nitrogen lone pair.
Role in Muscarinic Receptor Modulation
Recent patent literature highlights the use of 2-(pyridin-2-yl)morpholine derivatives as Positive Allosteric Modulators (PAMs) of the m4 muscarinic acetylcholine receptor [4]. These modulators are critical in developing treatments for neurological and psychiatric disorders, such as schizophrenia and Alzheimer's disease. By binding to an allosteric site, the morpholine derivative enhances the affinity and efficacy of the endogenous ligand (acetylcholine) without causing the desensitization typically seen with orthosteric agonists[4].
Fig 1: Logical workflow of m4 mAChR neuromodulation by 2-(pyridin-2-yl)morpholine PAMs.
Synthetic Methodologies & Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) behind the choice of reagents.
Protocol A: N-Alkylation of 2-(Pyridin-2-yl)morpholine hydrochloride
This workflow is utilized to append the morpholine scaffold onto larger drug-like molecules (e.g., coupling with an alkyl halide).
Rationale: Because the starting material is a hydrochloride salt, it must be "free-based" in situ. We utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA). DIPEA is highly sterically hindered, which prevents it from acting as a competing nucleophile against the alkyl halide, ensuring high yields of the target N-alkylated morpholine.
Step-by-Step Methodology:
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Preparation: Suspend 2-(Pyridin-2-yl)morpholine hydrochloride (1.0 eq, 200 mg) in anhydrous Acetonitrile (5.0 mL) under an argon atmosphere. Causality: Acetonitrile is a polar aprotic solvent that accelerates S_N2 substitution reactions.
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In Situ Free-Basing: Add DIPEA (2.5 eq) dropwise at 0°C. Stir for 15 minutes. The suspension will clarify as the free amine is liberated and DIPEA-HCl salt partially dissolves.
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Electrophilic Addition: Add the desired alkyl halide (1.1 eq) slowly. Elevate the temperature to 60°C and stir for 12 hours.
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Validation (TLC): Monitor the reaction via TLC (10% MeOH in DCM). The disappearance of the ninhydrin-active secondary amine spot validates reaction completion.
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Workup: Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the functionalized derivative.
Protocol B: Generation of the Hydrochloride Salt from Free Base
For researchers purchasing the free base[2] who require the stable salt form for long-term library storage.
Step-by-Step Methodology:
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Dissolution: Dissolve the free base 2-(Pyridin-2-yl)morpholine (1.0 g) in anhydrous Diethyl Ether (20 mL).
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Acidification: Slowly add 4.0 M HCl in Dioxane (1.1 eq) dropwise at 0°C under vigorous stirring. Causality: Using HCl in Dioxane rather than aqueous HCl prevents the introduction of water, which would cause the highly water-soluble salt to "oil out" rather than form a filterable crystalline precipitate.
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Isolation: Stir for 30 minutes at 0°C to ensure complete precipitation. Filter the white solid rapidly under a stream of nitrogen to prevent moisture absorption.
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Drying: Dry the solid in a vacuum oven at 40°C for 4 hours to remove residual dioxane.
Fig 2: Anhydrous workflow for the conversion of free base to the stable hydrochloride salt.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized or purchased material, the following analytical validations must be performed:
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¹H-NMR (DMSO-d₆): The morpholine N-H proton in the hydrochloride salt will appear as a broad downfield singlet (typically >9.0 ppm) due to protonation, whereas the free base N-H appears much further upfield (~2.0-3.0 ppm). The pyridine protons will also show slight downfield shifts due to the inductive electron-withdrawing effect of the adjacent protonated morpholine ring.
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LC-MS: Electrospray ionization (ESI+) will show the [M+H]⁺ peak at m/z 165.1, corresponding to the free base mass, as the HCl salt dissociates in the MS source.
References
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PubChem. "2-(Pyridin-2-yl)morpholine | C9H12N2O | CID 19353403". National Center for Biotechnology Information. Available at:[Link]
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Protheragen. "2-(Pyridin-2-yl)morpholine hydrochloride (CAS 1251023-51-4) Product Specifications". Available at: [Link]
- Google Patents. "WO2023064588A1 - Positive allosteric modulators of the muscarinic acetylcholine receptor m4". World Intellectual Property Organization.
Sources
- 1. 2-(Pyridin-2-yl)morpholine hydrochloride - Protheragen [protheragen.ai]
- 2. 2-(Pyridin-2-yl)morpholine | C9H12N2O | CID 19353403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. WO2023064588A1 - Positive allosteric modulators of the muscarinic acetylcholine receptor m4 - Google Patents [patents.google.com]
